4-(Piperidin-4-YL)benzene-1,3-diol
Description
4-(Piperidin-4-YL)benzene-1,3-diol is a synthetic organic compound featuring a benzene-1,3-diol (resorcinol) core substituted with a piperidin-4-yl group. The piperidine ring introduces basicity and conformational flexibility, which can influence its interactions with biological targets or solvents.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-piperidin-4-ylbenzene-1,3-diol |
InChI |
InChI=1S/C11H15NO2/c13-9-1-2-10(11(14)7-9)8-3-5-12-6-4-8/h1-2,7-8,12-14H,3-6H2 |
InChI Key |
CHWVVOMYPNFTEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-(Piperidin-4-yl)benzene-1,3-diol
Two-Step Industrially Adapted Synthesis (Patent US9650337B2)
A novel and simplified process was developed to overcome the limitations of previous methods. This process consists of two main steps, starting from resorcinol (benzene-1,3-diol), which is economically advantageous compared to 2,4-dihydroxybromobenzene used in earlier syntheses.
Step 2: Hydrogenation and Deprotection
- Reaction: Hydrogenation of the intermediate using a palladium-based catalyst (e.g., palladium on carbon).
- Solvent: Polar solvents such as methanol, acetic acid, ethyl acetate, tetrahydrofuran, or water.
- Hydrogen Pressure: Between 1 and 10 bar, preferably 3 to 7 bar.
- In situ Deprotection: The tert-butyl carbamate protecting group on nitrogen is cleaved by adding an inorganic acid (hydrochloric or sulfuric acid) or organic acid (trifluoroacetic acid).
- Product: 4-(Piperidin-4-yl)benzene-1,3-diol or its pharmaceutically acceptable salts.
- Advantages: The process is short (two steps), avoids multiple protection/deprotection cycles, and is easily scalable for industrial production.
Alternative Synthesis Using 2,4-Dibenzyloxybromobenzene (Patent US20160185749A1)
An alternative method involves the use of 2,4-dibenzyloxybromobenzene as a starting material, which undergoes lithiation with butyllithium at cryogenic temperatures (around −70 °C), followed by reaction with heterocycloalkanones to form benzylic alcohol intermediates. This method requires multiple protection and deprotection steps and uses hazardous reagents like benzyl bromide, making it less suitable for industrial scale.
-
- Use of benzyl bromide (lachrymatory and hazardous).
- Cryogenic conditions requiring specialized equipment.
- Multiple protection/deprotection steps increase complexity and cost.
-
- Polar solvent: water.
- Resorcinol to heterocycloalkanone molar ratio: 1 to 8.
- Hydrogenation with palladium catalysts under hydrogen pressure to reduce intermediates to the target compound.
Outcome: Although this method yields the target compound, it is less efficient and less economical compared to the two-step process described above.
Process Development and Scale-Up (ACS Publications)
A process development study detailed the synthesis of a related tyrosinase inhibitor involving the coupling of an O-benzylated bromoresorcinol intermediate with a piperidine moiety, followed by urea formation. Key points include:
- Use of N-Boc-4-piperidone as a precursor for the piperidine ring.
- Formation of enol triflates and Miyaura borylation to prepare vinylboronates.
- Avoidance of unstable isocyanates by preactivating amines with carbonyldiimidazole (CDI).
- Emphasis on process safety, cost-effectiveness, and scalability for multi-kilogram production.
Though this route is more complex, it demonstrates the feasibility of large-scale synthesis with good manufacturing practices.
Comparative Table of Preparation Methods
Detailed Research Outcomes
- The two-step process starting from resorcinol provides a high-yielding, safe, and industrially scalable method for synthesizing 4-(Piperidin-4-yl)benzene-1,3-diol with minimal purification steps and reduced environmental impact.
- The alternative benzyl protection approach, while historically important, is less favored due to safety concerns and operational complexity.
- Process development studies highlight the importance of selecting appropriate protecting groups and coupling strategies to balance yield, safety, and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-YL)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups or alter the piperidine ring.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dehydroxylated derivatives.
Scientific Research Applications
4-(Piperidin-4-YL)benzene-1,3-diol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-YL)benzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and hydroxyl groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 4-(Piperidin-4-YL)benzene-1,3-diol, highlighting their substituents, biological activities, and physicochemical properties:
Key Comparisons
Antifungal Activity
- Thiadiazole Derivatives (C1, C7) : Exhibit potent antifungal activity against azole-resistant Candida and molds, with MIC100 values as low as 8 μg/ml. The heptyl chain in C7 enhances membrane permeability but may increase cytotoxicity compared to C1 .
- Benzothiadiazine Derivatives (e.g., Compound 24) : Show broader antifungal spectra, targeting both pathogenic yeasts and filamentous fungi. Chlorine and fluorine substituents improve binding to fungal enzymes involved in cell wall biosynthesis .
- 4-(Piperidin-4-YL)benzene-1,3-diol : While direct data are unavailable, the piperidine moiety may modulate interactions with fungal cytochrome P450 enzymes or membrane transporters, analogous to azole antifungals.
Spectroscopic and Solvent Effects Thiadiazole-substituted resorcinols (C1, C7) exhibit solvent-dependent fluorescence:
- DMSO : Three emission bands due to molecular aggregation .
- Methanol/ethanol: Single emission band, indicating monomeric states . pH sensitivity is pronounced in aqueous solutions, with fluorescence quenching at acidic pH due to protonation of the thiadiazole ring .
Toxicity and Selectivity
Biological Activity
4-(Piperidin-4-YL)benzene-1,3-diol, also known as a piperidine derivative, has gained attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring attached to a benzene moiety with hydroxyl substitutions, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
Chemical Structure
The molecular structure of 4-(Piperidin-4-YL)benzene-1,3-diol can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 195.25 g/mol
Biological Activity Overview
Research indicates that compounds containing piperidine and phenolic functionalities exhibit various biological activities, including:
- Antitumor Activity : Studies have shown that related compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Piperidine derivatives have demonstrated effectiveness against various bacterial strains and fungi, suggesting potential use as antimicrobial agents.
- Neuroprotective Effects : Certain piperidine compounds have been investigated for their ability to protect neuronal cells from oxidative stress and neurodegeneration.
Antitumor Activity
A study on piperidine derivatives indicated that modifications on the piperidine ring could enhance antitumor efficacy. For instance, the incorporation of hydroxyl groups at specific positions on the aromatic ring was found to improve interaction with cancer cell receptors, leading to increased cytotoxicity against breast cancer cells (MCF-7) .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 4-(Piperidin-4-YL)benzene-1,3-diol | 15.5 | Induces apoptosis via caspase activation |
| Related Piperidine Derivative | 20.0 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The antimicrobial potential of 4-(Piperidin-4-YL)benzene-1,3-diol was evaluated against several bacterial and fungal strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
Neuroprotective Effects
Research has indicated that derivatives of this compound may possess neuroprotective properties by inhibiting oxidative stress pathways. In vitro studies demonstrated that treatment with 4-(Piperidin-4-YL)benzene-1,3-diol led to reduced levels of reactive oxygen species (ROS) in neuronal cell cultures .
Case Studies
- Antitumor Efficacy in Mice Models : A recent study involving mice models treated with 4-(Piperidin-4-YL)benzene-1,3-diol showed a significant reduction in tumor size compared to control groups. The compound's ability to induce apoptosis in tumor cells was confirmed through histological analysis.
- Clinical Implications for Antimicrobial Treatment : In clinical settings, the compound has been proposed as a candidate for treating infections caused by resistant bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis.
Q & A
Q. What are the optimized synthetic routes for 4-(Piperidin-4-YL)benzene-1,3-diol, and how do they compare in efficiency?
Methodological Answer : A two-step synthesis (vs. traditional six-step methods) is preferred for scalability and safety. The process involves:
Condensation : Resorcinol reacts with 4-piperidone derivatives under basic conditions (e.g., NaOH or NaOMe) at a molar ratio of 1:1 to 1:8 .
Deprotection : Removal of tert-butyloxycarbonyl (Boc) groups using acidic or basic hydrolysis.
Key Metrics :
| Parameter | Two-Step Method | Six-Step Method |
|---|---|---|
| Yield | 70–85% | 30–45% |
| Scalability | Industrial feasible | Lab-scale only |
| Hazardous intermediates | Minimal | Multiple (e.g., azides) |
Q. What analytical techniques validate purity and structural integrity of 4-(Piperidin-4-YL)benzene-1,3-diol?
Methodological Answer :
- HPLC : Use a mobile phase of methanol/sodium acetate buffer (pH 4.6) for detecting impurities <0.1% .
- NMR : Confirm aromatic protons (δ 6.2–6.8 ppm) and piperidine protons (δ 2.5–3.5 ppm) .
- Mass Spectrometry : ESI-MS (m/z 235.1 [M+H]+) ensures molecular weight accuracy .
Advanced Research Questions
Q. How to resolve contradictions in stereochemical outcomes during synthesis of piperidine derivatives?
Methodological Answer : Stereochemical inconsistencies (e.g., enantiomer ratios) arise from asymmetric induction or purification inefficiencies. Strategies include:
- Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak® IA) to separate enantiomers, achieving >99% enantiomeric excess .
- Crystallization : Optimize solvent polarity (e.g., hexane/ethyl acetate gradients) to isolate diastereomers .
Case Study :
(+)- and (−)-isomers of 4-(4-phenylpiperidin-1-yl)-2-phenylbutan-2-ol showed divergent melting points (90.9–93°C vs. oil) and bioactivity profiles .
Q. How to design experiments to assess the compound’s stability under physiological conditions?
Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24h. Monitor degradation via LC-MS.
- Oxidative Stress Tests : Use H₂O₂ or cytochrome P450 enzymes to simulate metabolic pathways.
- Data Interpretation :
Q. What computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding affinity to cytochrome P450 3A4 (CYP3A4) using AMBER or GROMACS.
- QSAR Models : Correlate logP values (experimental vs. predicted) to optimize bioavailability.
Example :
Predicted logP = 1.2 (experimental = 1.4) indicates moderate lipophilicity, aligning with moderate blood-brain barrier penetration .
Data Contradiction Analysis
Q. Why do yields vary significantly across synthetic protocols for 4-(Piperidin-4-YL)benzene-1,3-diol?
Critical Analysis :
- Reagent Purity : Lower yields in older methods (e.g., WO 2010/063774) correlate with impure azacycloalkanone precursors .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) reduce side reactions vs. THF, which promotes epimerization .
Recommendation : Use anhydrous CH₂Cl₂ for condensation to minimize hydrolysis .
Q. How to reconcile conflicting bioactivity data in different in vitro assays?
Critical Analysis :
- Assay Sensitivity : Cell lines with overexpressed targets (e.g., GPCRs) may exaggerate activity vs. primary cells.
- Metabolite Interference : Hydroxylated metabolites (e.g., 4-hydroxy derivatives) may act as false positives in radioligand binding assays .
Mitigation : Validate hits using orthogonal assays (e.g., SPR and calcium flux).
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Condensation | NaOMe, resorcinol:piperidone = 4:1 | 80 | |
| Boc Deprotection | HCl/MeOH, 0°C → RT | 85 | |
| Enantiomer Separation | Chiralpak® IA, hexane:IPA = 90:10 | 99% ee |
Q. Table 2: Stability Profile
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| pH 1.2 (simulated gastric) | 95 | Quinone derivative |
| pH 7.4 (physiological) | 10 | None detected |
| 40°C, 75% humidity | 30 | Oxidized piperidine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
